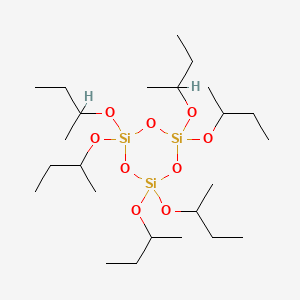
Hexakis(1-methylpropoxy)cyclotrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(1-methylpropoxy)cyclotrisiloxane is an organosilicon compound with the chemical formula C18H42O6Si3 It is a cyclic siloxane with six 1-methylpropoxy groups attached to a cyclotrisiloxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexakis(1-methylpropoxy)cyclotrisiloxane can be synthesized through the reaction of cyclotrisiloxane with 1-methylpropoxy groups under controlled conditions. The reaction typically involves the use of a catalyst, such as a platinum-based catalyst, to facilitate the attachment of the 1-methylpropoxy groups to the cyclotrisiloxane ring. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hexakis(1-methylpropoxy)cyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the siloxane groups to silane groups.
Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the 1-methylpropoxy groups.
Wissenschaftliche Forschungsanwendungen
Hexakis(1-methylpropoxy)cyclotrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of hexakis(1-methylpropoxy)cyclotrisiloxane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Hexakis(1-methylpropoxy)cyclotrisiloxane can be compared with other cyclic siloxanes, such as:
Hexamethylcyclotrisiloxane: Similar in structure but with methyl groups instead of 1-methylpropoxy groups.
Octamethylcyclotetrasiloxane: Contains an additional silicon and oxygen atom in the ring, with methyl groups attached.
Decamethylcyclopentasiloxane: Larger ring structure with five silicon and oxygen atoms, also with methyl groups attached.
Uniqueness
This compound is unique due to the presence of 1-methylpropoxy groups, which impart distinct chemical and physical properties compared to other cyclic siloxanes. These properties make it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
70788-47-5 |
|---|---|
Molekularformel |
C24H54O9Si3 |
Molekulargewicht |
570.9 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexa(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C24H54O9Si3/c1-13-19(7)25-34(26-20(8)14-2)31-35(27-21(9)15-3,28-22(10)16-4)33-36(32-34,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3 |
InChI-Schlüssel |
NEUCMSHRXYCZFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
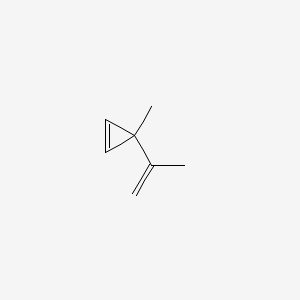
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
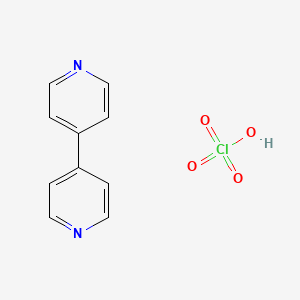
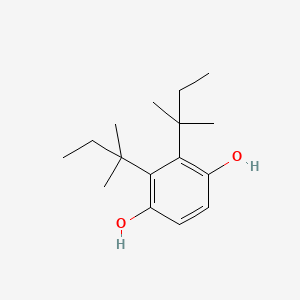
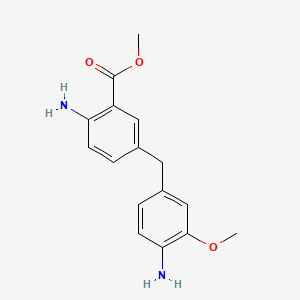

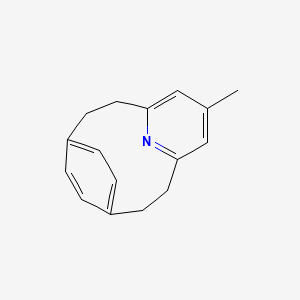
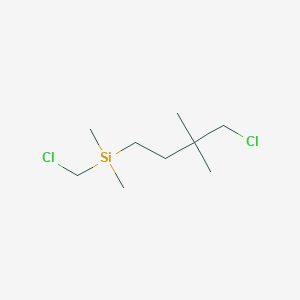
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
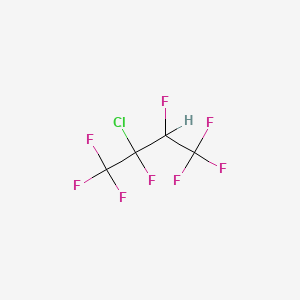
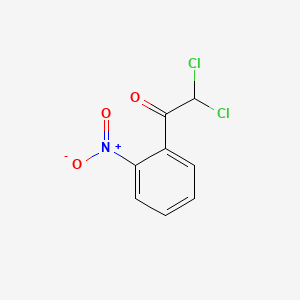
![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
